REACTION_CXSMILES
|
C(Cl)(=O)C1C=CC=CC=1.[S-:10][C:11]#[N:12].[NH4+].[NH2:14][C:15]1[CH:16]=[C:17]([CH2:21][N:22]([CH3:24])[CH3:23])[CH:18]=[CH:19][CH:20]=1.O>CC(C)=O>[NH:14]([C:15]1[CH:16]=[C:17]([CH2:21][N:22]([CH3:24])[CH3:23])[CH:18]=[CH:19][CH:20]=1)[C:11]([NH2:12])=[S:10] |f:1.2|
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to give a yellow precipitate, which
|
Type
|
CUSTOM
|
Details
|
was separated off by filtration
|
Type
|
ADDITION
|
Details
|
To the recovered product, 10% aqueous sodium hydroxide solution (20 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 min
|
Duration
|
5 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 20 ml under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent, chloroform methanol=5:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N(C(=S)N)C=1C=C(C=CC1)CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |